N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine
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Overview
Description
Preparation Methods
The synthesis of N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine typically involves standard synthetic routes. One common method includes the reaction of appropriate pyrimidine derivatives with butyl and dimethylamine groups under controlled conditions . Industrial production methods may involve bulk custom synthesis, ensuring the compound is available in large quantities for research and application purposes .
Chemical Reactions Analysis
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in electron transfer processes, influencing various biochemical pathways . Its ability to bind with metal ions, such as copper, highlights its potential in sensor applications .
Comparison with Similar Compounds
N4-butyl-N4,N6-dimethyl-5-nitropyrimidine-4,6-diamine can be compared with similar compounds like:
N4,N6-dibutyl-1,3,5-triazine-4,6-diamine: This compound is used in similar applications, particularly in dendrimer synthesis and sensor development.
N4-(Sec-butyl)-5-nitropyrimidine-4,6-diamine: Another related compound with similar chemical properties and applications.
Properties
Molecular Formula |
C10H17N5O2 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-N-butyl-4-N,6-N-dimethyl-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C10H17N5O2/c1-4-5-6-14(3)10-8(15(16)17)9(11-2)12-7-13-10/h7H,4-6H2,1-3H3,(H,11,12,13) |
InChI Key |
ULEGWIQJJCCGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])NC |
Origin of Product |
United States |
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